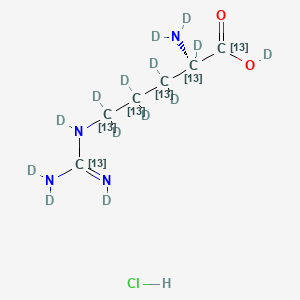![molecular formula C22H23F6N7O3 B12376627 (7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オンは、トリフルオロメチル基、ピリミジニル基、ピペラジン基、モルホリン基など、複数の官能基を含む独特の構造を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オンの合成には、それぞれ特定の反応条件を必要とする複数のステップが含まれます。プロセスは通常、中間体の調製から始まり、次に中間体をさまざまな化学反応に付して最終生成物を生成します。これらの反応で一般的に使用される試薬には、酸、塩基、溶媒、触媒が含まれます。温度、圧力、反応時間などの反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます。
工業生産方法
工業環境では、この化合物の製造は、連続フロー反応器またはバッチ反応器を使用して大規模合成を行う場合があります。反応器と生産方法の選択は、目的とする生産規模、コスト、環境への配慮などの要因によって異なります。工業生産プロセスは、廃棄物を最小限に抑え、効率を最大限に高めるように最適化されており、多くの場合、高度な技術と自動化を採用しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the desired scale of production, cost, and environmental considerations. The industrial production process is optimized to minimize waste and maximize efficiency, often involving the use of advanced technologies and automation.
化学反応の分析
反応の種類
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、ハロゲンや求核剤などの試薬を使用して、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
反応が効率的に進行するには、通常、特定の試薬と条件が必要です。たとえば、酸化反応では酸性または塩基性条件が必要になる場合があり、還元反応では副反応を防ぐために無水条件が必要になることがよくあります。溶媒、温度、圧力の選択も、反応結果を決定する上で重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の反応条件と試薬によって異なります。たとえば、酸化反応では、化合物の酸化誘導体が生成される場合があり、還元反応では、異なる官能基を持つ還元体が生成される場合があります。
科学研究における用途
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オンは、次のような科学研究において幅広い用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬候補としての使用など、潜在的な治療効果について調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、それらの活性を調節して、一連の生化学的イベントを誘発します。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
類似化合物
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オン: この化合物は、ピリダジノンコアとさまざまな官能基を含む他のピリダジノン誘導体と構造的に類似しています。
ピリミジニルピペラジン誘導体: ピリミジニルピペラジン部分を含む、構造が類似した化合物は、同様の化学的および生物学的特性を示します。
独自性
(7R)-4-(トリフルオロメチル)-7-[(2R)-2-[4-[5-(トリフルオロメチル)ピリミジン-2-イル]ピペラジン-1-カルボニル]モルホリン-4-イル]-2,5,6,7-テトラヒドロシクロペンタ[c]ピリダジン-3-オンの独自性は、官能基の特定の組み合わせと、さまざまな分野における潜在的な用途にあります。特にトリフルオロメチル基は、その独特の化学的特性と生物活性に貢献し、研究開発にとって貴重な化合物となっています。
特性
分子式 |
C22H23F6N7O3 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C22H23F6N7O3/c23-21(24,25)12-9-29-20(30-10-12)34-5-3-33(4-6-34)19(37)15-11-35(7-8-38-15)14-2-1-13-16(22(26,27)28)18(36)32-31-17(13)14/h9-10,14-15H,1-8,11H2,(H,32,36)/t14-,15-/m1/s1 |
InChIキー |
UOPVNFXBOWMRNG-HUUCEWRRSA-N |
異性体SMILES |
C1CC2=C(C(=O)NN=C2[C@@H]1N3CCO[C@H](C3)C(=O)N4CCN(CC4)C5=NC=C(C=N5)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1CC2=C(C(=O)NN=C2C1N3CCOC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=N5)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


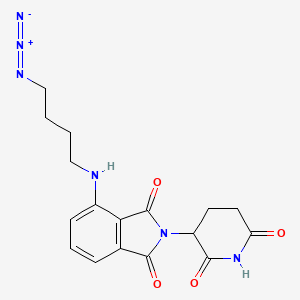

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
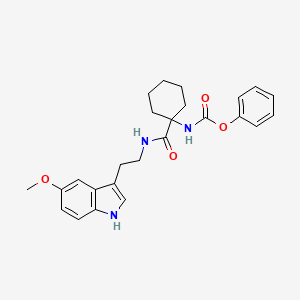
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)

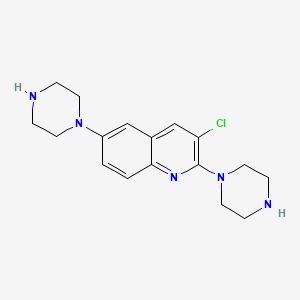
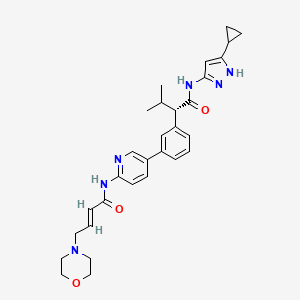
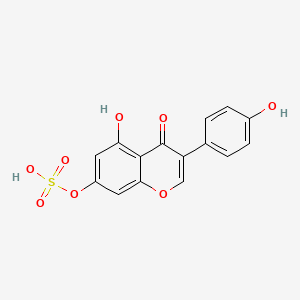
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
